2-Bromo-5-(4-cyanophenyl)furan
Description
2-Bromo-5-(4-cyanophenyl)furan is a halogenated furan derivative with a cyano-substituted phenyl ring at the 5-position. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for antifungal and antibacterial agents. Its synthesis often involves reactions with hydroxylamine hydrochloride and potassium t-butoxide in DMSO under nitrogen, as demonstrated in the conversion of 2-(5-cyanobenzoxazol-2-yl)-5-(4-cyanophenyl)furan . The bromine atom at the 2-position enhances electrophilic reactivity, enabling further functionalization.
Properties
Molecular Formula |
C11H6BrNO |
|---|---|
Molecular Weight |
248.07 g/mol |
IUPAC Name |
4-(5-bromofuran-2-yl)benzonitrile |
InChI |
InChI=1S/C11H6BrNO/c12-11-6-5-10(14-11)9-3-1-8(7-13)2-4-9/h1-6H |
InChI Key |
RSHXAIOYYPMXOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(O2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
2-Bromo-5-(2-bromo-2-nitrovinyl)furan (G-1)
- Structure : Bromo and nitrovinyl substituents.
- Molecular Weight : ~289.94 g/mol.
- Key Properties : Exhibits broad-spectrum antifungal and antibacterial activity. However, nitro groups introduce sublimation tendencies, complicating storage .
- Synthesis : Derived from precursor G-0, highlighting the role of bromine in stabilizing reactive intermediates.
2-(4-Cyanophenyl)-5-(6-cyanobenzothiazol-2-yl)furan
- Structure: Dual cyano groups (phenyl and benzothiazol).
- Reactivity: Reacts with ethylenediamine to form imidazoline derivatives, albeit in low yields.
5-Bromo-N-(4-bromophenyl)furan-2-carboxamide
- Structure : Bromo and carboxamide substituents.
- Molecular Weight : 344.99 g/mol.
- Physicochemical Properties: Higher hydrophobicity (XlogP = 3.9) compared to 2-Bromo-5-(4-cyanophenyl)furan (XlogP ~2.5), influencing bioavailability .
2-Bromo-5-(2-bromo-2-nitrovinyl)furan (Furvina)
- Antileishmanial Activity : Reduces lesion growth in vivo more effectively than amphotericin B. This efficacy is attributed to the synergistic effects of bromine and nitro groups, which enhance membrane penetration and oxidative stress in parasites .
(E)-3-(5-(4-Bromo-2-fluorophenyl)furan-2-yl)-2-cyanoacrylic Acid
- Structure: Fluorophenyl and cyanoacrylic acid substituents.
- Applications: Used in dye-sensitized solar cells (DSSCs) due to its electron-withdrawing groups, which improve charge transfer efficiency. The cyano group increases solubility in polar solvents compared to pure brominated analogs .
Spectroscopic and Crystallographic Differences
- NMR Signatures: Furan α-carbons in this compound exhibit lower chemical shifts (δ ~100–110 ppm) compared to non-brominated furans, complicating structural elucidation .
- Crystal Packing: Bromine atoms in analogs like 5-Bromo-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran participate in halogen bonding, stabilizing crystal lattices—a feature less pronounced in cyanophenyl derivatives .
Preparation Methods
Mechanism and Intermediate Formation
The Stetter reaction, a thiazolium-catalyzed conjugate addition, enables the synthesis of 1,4-diketones from aldehydes and α,β-unsaturated ketones. For 2-bromo-5-(4-cyanophenyl)furan, this method involves:
-
Preparation of a brominated Mannich base : 4-Bromoacetophenone is treated with formaldehyde and dimethylamine hydrochloride to generate a vinyl ketone precursor.
-
Stetter reaction with 4-cyanobenzaldehyde : The vinyl ketone reacts with 4-cyanobenzaldehyde in the presence of a thiazolium catalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride) to yield a 1,4-diketone bearing bromine and cyanophenyl substituents.
-
Cyclization to the furan : Treatment with hydrochloric acid induces cyclodehydration of the diketone, forming the furan ring with bromine at position 2 and the 4-cyanophenyl group at position 5.
Suzuki Coupling Approach
Brominated Furan Precursors
This route begins with a pre-brominated furan core, such as 2-bromofuran-5-carboxylate, which undergoes Suzuki-Miyaura coupling with 4-cyanophenylboronic acid. The process involves:
-
Synthesis of 2-bromofuran-5-carboxylate : Bromination of ethyl furan-5-carboxylate using N-bromosuccinimide (NBS) in carbon tetrachloride introduces bromine at position 2.
-
Cross-coupling reaction : Palladium-catalyzed coupling of the bromide with 4-cyanophenylboronic acid in a toluene-methanol solvent system installs the cyanophenyl group at position 5.
Efficiency and Scope
Reported yields for the coupling step exceed 95% , with the reaction tolerating diverse boronic acids. The ester group at position 5 facilitates subsequent functionalization, though hydrolysis to the free acid requires careful control of basic conditions to avoid cyano group degradation.
Direct Bromination Method
Electrophilic Aromatic Substitution
Direct bromination of 5-(4-cyanophenyl)furan represents the most straightforward approach, though it demands precise reaction control:
-
Synthesis of 5-(4-cyanophenyl)furan : Achieved via Paal-Knorr cyclization of 1,4-diketones derived from 4-cyanophenylacetic acid and acetyl chloride.
-
Bromination : Treatment with bromine in dichloromethane at 0–5°C selectively substitutes hydrogen at position 2, driven by the electron-donating nature of the furan oxygen.
Challenges and Mitigation
While this method avoids multi-step sequences, the electron-withdrawing cyanophenyl group deactivates the furan ring, necessitating extended reaction times (24–48 hours) and excess bromine. Yields remain moderate (40–60%), with byproducts arising from overbromination or cyano group oxidation.
Comparative Analysis of Methods
| Method | Overall Yield | Key Advantages | Limitations |
|---|---|---|---|
| Stetter Reaction | 20% | No chromatography required; scalable | Low yield in diketone formation step |
| Suzuki Coupling | 70–80% | High regiocontrol; modular boronic acid use | Requires pre-brominated furan precursors |
| Direct Bromination | 40–60% | Minimal synthetic steps | Low selectivity; side reactions with cyano group |
Experimental Considerations
Catalyst Selection
Thiazolium salts remain indispensable for Stetter reactions, as thiamine hydrochloride fails to catalyze 1,4-diketone formation. For Suzuki couplings, Pd(PPh₃)₄ outperforms Pd(OAc)₂ in minimizing homocoupling byproducts.
Purification Techniques
Recrystallization from ethanol-water mixtures (1:3 v/v) effectively purifies the final product, while silica gel chromatography risks degrading the cyanophenyl moiety.
Q & A
Q. What are the optimized synthetic routes for 2-bromo-5-(4-cyanophenyl)furan, and how can reaction conditions influence yield?
The compound is synthesized via Suzuki-Miyaura cross-coupling reactions. For example, a reaction between this compound and 4-methoxyphenylboronic acid using Pd(PPh₃)₄ (4 mol%) as a catalyst in toluene/Na₂CO₃ (2 M) at reflux for 10–12 hours yields 76% product. Critical parameters include catalyst loading, reaction time, and temperature. Lower yields may arise from incomplete coupling due to steric hindrance or side reactions (e.g., debromination). Purification via silica gel chromatography (hexane/EtOAc gradient) ensures high purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- ¹H/¹³C NMR : Distinct signals for furan protons (e.g., δ 7.34 ppm for H-3) and aromatic cyanophenyl groups (δ 7.89–7.99 ppm) confirm substitution patterns.
- Mass Spectrometry (MS) : ESI-MS shows [M+H]+ peaks at m/z 275, aligning with molecular weight calculations.
- Elemental Analysis : Validates stoichiometry (e.g., C: 78.53%, H: 4.76%, N: 5.09%) .
Q. How should this compound be stored to maintain stability?
Store under inert conditions (N₂/Ar) at 0–6°C to prevent bromine loss or hydrolysis of the nitrile group. Avoid exposure to moisture, as the furan ring may degrade under acidic or oxidative conditions .
Advanced Research Questions
Q. What role does this compound play in synthesizing DNA-binding agents like DB1791?
The compound serves as a key intermediate in synthesizing bis-amidinoaryl furans (e.g., DB1791), which bind DNA minor grooves. A methoxy group in the intermediate is demethylated using BBr₃ to yield a phenolic derivative, enabling further functionalization. This stepwise approach ensures precise control over pharmacophore orientation .
Q. How can isotopic labeling resolve contradictions in furan metabolite studies?
Use ¹³C-labeled analogs (e.g., [¹³C₄]-furan) to distinguish exogenous vs. endogenous metabolites. For example, GC-MS analysis of urinary ¹³C-labeled vs. unlabeled metabolites clarifies whether observed furan derivatives arise from administered doses or background exposure (e.g., feed). This method resolves discrepancies in metabolic pathway attribution .
Q. What analytical challenges arise in detecting trace furan derivatives, and how can they be addressed?
- Static vs. Dynamic Headspace-GC-MS : Dynamic methods (e.g., purge-and-trap) enhance sensitivity 30-fold compared to static methods, enabling detection at ppb levels. For example, optimizing purge time (15 minutes) and desorption temperature (250°C) minimizes analyte loss .
- Matrix Effects : Coffee and heat-treated foods require QuEChERS extraction to remove interferents like lipids or Maillard reaction products .
Q. Why do furan-based antimicrobials like Furvina exhibit activity despite structural similarities to inactive analogs?
Substituent positioning is critical. In Furvina (a brominated nitrovinylfuran), the nitro group’s placement outside the furan ring enhances ribosomal P-site binding, inhibiting bacterial translation initiation. Structural analogs lacking this configuration show reduced activity, highlighting the importance of steric and electronic factors .
Data Contradictions and Resolution Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
